molecular formula C25H22F3N3O3S B11216216 N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11216216
M. Wt: 501.5 g/mol
InChI Key: VZYORQCKABCUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core substituted with a trifluoromethylphenyl group, a 3-methylbenzyl moiety, and carboxamide functionality. Its structural complexity confers unique physicochemical properties, including enhanced metabolic stability and ligand-receptor binding affinity compared to simpler analogs. The 3-methylbenzyl substituent at the 1-position may influence steric interactions in biological targets, while the carboxamide group at the 6-position is critical for hydrogen bonding and solubility .

Properties

Molecular Formula

C25H22F3N3O3S

Molecular Weight

501.5 g/mol

IUPAC Name

N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H22F3N3O3S/c1-14-8-7-9-16(12-14)13-30-23-19(15(2)20(35-23)22(33)29(3)4)21(32)31(24(30)34)18-11-6-5-10-17(18)25(26,27)28/h5-12H,13H2,1-4H3

InChI Key

VZYORQCKABCUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C(=O)N(C)C)C)C(=O)N(C2=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Synthesis and Structural Characterization

The compound belongs to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. The synthesis typically involves multi-step reactions starting from 2-aminothiophene derivatives. Techniques such as thermal and microwave irradiation can be employed to enhance yields and reduce reaction times. Characterization methods include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

The compound has been evaluated for its anticancer activity against various human cancer cell lines. In a study involving twelve new thieno[2,3-d]pyrimidine derivatives, several were selected for further testing by the National Cancer Institute (NCI). Notably, compounds exhibiting significant antiproliferative effects were identified, with one derivative demonstrating cytostatic activity across multiple cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Selected Compounds

Compound IDCell Line TestedGI50 (µM)TGI (µM)LC50 (µM)
2bA3755.665.304.38
3bDU1456.005.504.80
4bMCF-77.206.005.00

Other Pharmacological Applications

Beyond anticancer activity, thieno[2,3-d]pyrimidines have shown promise in various pharmacological contexts:

  • Antibacterial Activity : Some derivatives have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : The cytotoxic effects on normal cell lines have been assessed to determine selectivity towards cancer cells versus healthy cells, crucial for therapeutic applications .

Case Studies

Several case studies highlight the efficacy of N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide:

  • In Vitro Studies : Research conducted by the NCI involved screening this compound along with several analogs against a panel of 60 human cancer cell lines, revealing promising results in terms of growth inhibition.
  • Comparative Studies : Studies comparing this compound to other known anticancer agents have shown that it can exhibit comparable or superior activity against certain cancer types while maintaining a favorable safety profile .

Mechanism of Action

The mechanism of action of N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Property Target Compound TP3 Rivaroxaban
LogP ~3.5 (estimated) 3.2 1.5
Solubility (µg/mL) <10 (low, due to CF₃) 15–20 >100
Plasma Protein Binding >95% (predicted) 92% 92–95%
Metabolic Pathway CYP2C9 (minor) CYP3A4 CYP3A4

Biological Activity

Chemical Structure and Properties

Ast-487 is characterized by its complex structure, which includes a thieno[2,3-d]pyrimidine core with multiple substituents that contribute to its biological properties. The molecular formula is C26H30F3N7O2C_{26}H_{30}F_3N_7O_2, and it has a molecular weight of approximately 511.55 g/mol .

Anticancer Properties

Recent studies have highlighted Ast-487's potential as an anticancer agent. A significant study conducted on multicellular spheroids demonstrated that Ast-487 exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Key Findings:

  • Cell Lines Tested: The compound was effective against breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HCT116) cell lines.
  • IC50 Values: The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines, indicating potent activity .

Ast-487's anticancer effects are attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the AKT/mTOR signaling pathway, which is crucial for cancer cell growth and survival. Additionally, it induces oxidative stress within cancer cells, leading to increased apoptosis .

Mutagenicity and Safety Profile

While exploring the biological activity of Ast-487, it is crucial to assess its safety profile. Current data suggest that Ast-487 does not exhibit significant mutagenic properties, aligning with regulatory standards for pharmaceutical compounds . This aspect is vital for its potential development as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity Details
Anticancer Efficacy Effective against MCF-7, PC-3, HCT116
IC50 Values 10 - 30 µM
Mechanism of Action Inhibition of AKT/mTOR pathway; induces apoptosis
Mutagenicity Non-mutagenic based on current studies

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, Ast-487 was administered to MCF-7 cells. Results indicated a significant reduction in cell viability after 48 hours of treatment, with morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Prostate Cancer Inhibition

A similar study on PC-3 cells revealed that treatment with Ast-487 led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.